molecular formula C15H15BO4 B6308065 4-(Benzyloxycarbonyl)-3-methylphenylboronic acid CAS No. 2121514-45-0

4-(Benzyloxycarbonyl)-3-methylphenylboronic acid

Cat. No.: B6308065
CAS No.: 2121514-45-0
M. Wt: 270.09 g/mol
InChI Key: WVNWYEGOSONGPP-UHFFFAOYSA-N
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Description

4-(Benzyloxycarbonyl)-3-methylphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a benzyloxycarbonyl group, which is often used as a protecting group for amines in organic synthesis, and a boronic acid moiety, which is crucial for its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxycarbonyl)-3-methylphenylboronic acid typically involves the introduction of the benzyloxycarbonyl group to a phenylboronic acid derivative. One common method is the reaction of 3-methylphenylboronic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale operations.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxycarbonyl)-3-methylphenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the corresponding amine.

    Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or sodium periodate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura reactions.

Major Products:

    Oxidation: Phenols.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

4-(Benzyloxycarbonyl)-3-methylphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a tool in biochemical assays.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(Benzyloxycarbonyl)-3-methylphenylboronic acid primarily involves its reactivity as a boronic acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. In biological systems, the compound can interact with enzymes and receptors that have boron-binding sites, influencing biochemical pathways.

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the benzyloxycarbonyl group, making it less versatile in protecting group chemistry.

    3-Methylphenylboronic acid: Similar structure but without the benzyloxycarbonyl group, limiting its applications in synthesis.

    Benzyloxycarbonyl chloride: Used primarily as a protecting group reagent, lacks the boronic acid functionality.

Uniqueness: 4-(Benzyloxycarbonyl)-3-methylphenylboronic acid is unique due to the presence of both the benzyloxycarbonyl protecting group and the boronic acid moiety. This dual functionality allows it to participate in a broader range of chemical reactions and makes it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

(3-methyl-4-phenylmethoxycarbonylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BO4/c1-11-9-13(16(18)19)7-8-14(11)15(17)20-10-12-5-3-2-4-6-12/h2-9,18-19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNWYEGOSONGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)OCC2=CC=CC=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-45-0
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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